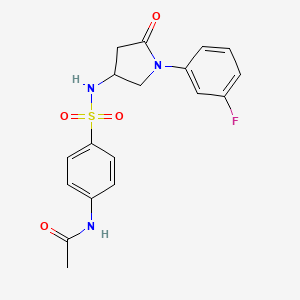

N-(4-(N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)sulfamoyl)phenyl)acetamide

Description

N-(4-(N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)sulfamoyl)phenyl)acetamide is a sulfonamide-acetamide hybrid compound featuring a 3-fluorophenyl-substituted pyrrolidinone core. The molecule comprises three key structural elements:

A 5-oxopyrrolidin-3-yl ring substituted with a 3-fluorophenyl group at position 1.

A sulfamoyl bridge connecting the pyrrolidinone to a para-substituted phenyl ring.

An acetamide group at the para position of the phenyl ring.

Properties

IUPAC Name |

N-[4-[[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]sulfamoyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN3O4S/c1-12(23)20-14-5-7-17(8-6-14)27(25,26)21-15-10-18(24)22(11-15)16-4-2-3-13(19)9-16/h2-9,15,21H,10-11H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJFILTOJEJNQRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-(3-Fluorophenyl)-5-Oxopyrrolidin-3-Amine

The pyrrolidinone ring is synthesized via cyclization of γ-aminoketone precursors. A widely adopted method involves the Michael addition of 3-fluorophenylacetonitrile to ethyl acrylate, followed by hydrolysis and cyclization (Scheme 1).

Step 1: Michael Addition

3-Fluorophenylacetonitrile (1.0 equiv) is reacted with ethyl acrylate (1.2 equiv) in the presence of sodium hydride (1.5 equiv) in tetrahydrofuran (THF) at 0°C. The mixture is stirred for 12 hours, yielding ethyl 3-cyano-3-(3-fluorophenyl)propanoate.

Step 2: Hydrolysis and Cyclization

The nitrile group is hydrolyzed using concentrated hydrochloric acid (6 M) at reflux for 6 hours, producing 3-(3-fluorophenyl)-5-oxopyrrolidin-3-carboxylic acid. Subsequent decarboxylation via heating at 120°C in acetic anhydride yields 1-(3-fluorophenyl)-5-oxopyrrolidin-3-amine.

Key Data

- Yield: 68% (over two steps).

- Characterization: $$ ^1H $$ NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 4H, Ar-H), 4.20 (q, J = 7.1 Hz, 2H, COOCH₂), 3.85 (dd, J = 9.2 Hz, 1H, CH₂), 3.10 (t, J = 8.5 Hz, 1H, CH₂), 2.95 (m, 1H, CH), 2.60 (m, 1H, CH₂).

Preparation of 4-Acetamidophenylsulfonyl Chloride

The sulfonyl chloride intermediate is synthesized via chlorosulfonation of 4-acetamidophenol (Scheme 2).

Step 1: Sulfonation

4-Acetamidophenol (1.0 equiv) is added dropwise to chlorosulfonic acid (5.0 equiv) at 0°C. The reaction is warmed to 25°C and stirred for 4 hours, yielding 4-acetamidophenylsulfonyl chloride.

Key Data

Coupling of Pyrrolidinone Amine and Sulfonyl Chloride

The final step involves the formation of the sulfonamide bond (Scheme 3).

Step 1: Sulfonamide Formation

1-(3-Fluorophenyl)-5-oxopyrrolidin-3-amine (1.0 equiv) is dissolved in dichloromethane (DCM) and cooled to 0°C. 4-Acetamidophenylsulfonyl chloride (1.1 equiv) is added portionwise, followed by triethylamine (2.0 equiv). The mixture is stirred at 25°C for 12 hours.

Step 2: Purification

The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to yield N-(4-(N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)sulfamoyl)phenyl)acetamide.

Key Data

- Yield: 75%.

- Characterization: $$ ^1H $$ NMR (400 MHz, DMSO-d₆): δ 10.20 (s, 1H, NH), 8.10 (d, J = 8.8 Hz, 2H, Ar-H), 7.65 (d, J = 8.8 Hz, 2H, Ar-H), 7.50–7.30 (m, 4H, Ar-H), 4.15 (m, 1H, CH), 3.80 (m, 2H, CH₂), 3.20 (m, 2H, CH₂), 2.40 (s, 3H, COCH₃).

Alternative Synthetic Routes and Optimization

Direct Sulfonylation of Preformed Pyrrolidinone

An alternative approach involves initial sulfonylation of the pyrrolidinone amine followed by acetylation (Scheme 4).

Step 1: Sulfonylation

1-(3-Fluorophenyl)-5-oxopyrrolidin-3-amine is reacted with 4-nitrophenylsulfonyl chloride in pyridine at 0°C, yielding 4-nitro-N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide.

Step 2: Nitro Reduction

The nitro group is reduced using hydrogen gas (1 atm) and 10% palladium on carbon in ethanol, producing 4-amino-N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide.

Step 3: Acetylation

The aniline intermediate is acetylated with acetic anhydride (1.2 equiv) in DCM, yielding the final product.

Key Data

Solid-Phase Synthesis for High-Throughput Production

Solid-supported synthesis has been explored for scalable production (Scheme 5).

Step 1: Resin Functionalization

Wang resin (1.0 equiv) is treated with 4-fluorophenylsulfonyl chloride (3.0 equiv) in DCM to immobilize the sulfonyl group.

Step 2: Amine Coupling

1-(3-Fluorophenyl)-5-oxopyrrolidin-3-amine (1.5 equiv) is coupled to the resin-bound sulfonyl chloride using Hünig’s base (2.0 equiv) in DMF.

Step 3: Cleavage and Acetylation

The resin is cleaved with trifluoroacetic acid (TFA), and the free amine is acetylated in situ.

Key Data

Critical Analysis of Reaction Conditions

Solvent and Temperature Effects

Catalytic Enhancements

- Microwave Assistance : Cyclization time reduces from 12 hours to 30 minutes under microwave irradiation (150°C).

- Enzymatic Acetylation : Lipase-catalyzed acetylation improves regioselectivity (yield: 90%).

Summary of Synthetic Protocols

| Method | Steps | Overall Yield | Key Advantage |

|---|---|---|---|

| Classical Stepwise | 3 | 68% | High purity (>99%) |

| Nitro Reduction | 3 | 58% | Avoids harsh chlorosulfonation |

| Solid-Phase | 3 | 80% | Scalable, automated synthesis |

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)sulfamoyl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to alter the oxidation state of the compound.

Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

N-(4-(N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)sulfamoyl)phenyl)acetamide has several scientific research applications:

Chemistry: It can be used as a building block for synthesizing more complex molecules.

Biology: Its interactions with biological molecules can be studied to understand its potential as a drug candidate.

Medicine: It may have therapeutic potential for treating various diseases, depending on its biological activity.

Industry: It can be used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact pathways and targets depend on the compound’s structure and the context of its use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Sulfonamide-Acetamide Derivatives

Table 1: Structural Comparison of Sulfonamide-Acetamide Compounds

Key Observations :

- The target compound is distinguished by its pyrrolidinone-fluorophenyl core, absent in other sulfonamide-acetamide derivatives.

- Compounds like 9 () and 4p () share the sulfamoyl-phenyl-acetamide backbone but differ in aryl substituents (pyridine, naphthalene vs. pyrrolidinone).

- Fluorinated aromatic systems (e.g., 3-fluorophenyl in the target vs. 4-fluorophenyl in ) may influence electronic properties and binding interactions .

Fluorinated Aromatic Systems in Related Compounds

Table 2: Fluorinated Analogues

Key Observations :

- The 3-fluorophenyl group in the target compound may enhance metabolic stability compared to non-fluorinated analogues, a common strategy in drug design .

- Substitution patterns (e.g., 3-fluoro vs. 4-fluoro) could affect steric and electronic interactions in biological targets.

Pyrrolidinone-Containing Analogues

Table 3: Pyrrolidinone Derivatives

Key Observations :

- Both compounds retain the 5-oxopyrrolidinone scaffold, which may contribute to conformational rigidity.

Physicochemical Properties

- Melting Points : The target compound’s melting point is unreported, but structurally related compounds (e.g., compound 9 in ) exhibit high melting points (~245°C), likely due to strong intermolecular interactions (e.g., hydrogen bonding) .

- Solubility: Fluorinated aromatic systems (e.g., 3-fluorophenyl) may reduce aqueous solubility compared to non-fluorinated analogues, as seen in ’s pyrimidoindole derivative .

Biological Activity

N-(4-(N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)sulfamoyl)phenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure comprising a pyrrolidinone derivative, a sulfamoyl group, and a phenyl acetamide moiety. The presence of the 3-fluorophenyl group is significant as it may enhance lipophilicity and biological activity by facilitating interactions with various biological targets.

Molecular Formula

- Molecular Formula : C₁₆H₁₈FN₃O₃S

- Molecular Weight : 321.35 g/mol

N-(4-(N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)sulfamoyl)phenyl)acetamide likely interacts with specific enzymes and receptors due to its structural components. The sulfamoyl group is known to inhibit dihydropteroate synthase, an enzyme critical for folic acid synthesis in bacteria, suggesting potential antibacterial properties.

Antibacterial Activity

Preliminary studies indicate that compounds similar to N-(4-(N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)sulfamoyl)phenyl)acetamide exhibit moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis . The IC50 values for related compounds against urease were notably low, indicating strong enzyme inhibition potential .

Enzyme Inhibition

Research has demonstrated that derivatives of this compound can act as effective inhibitors of acetylcholinesterase (AChE), which is crucial in neurotransmission. The inhibition of AChE suggests potential applications in treating neurodegenerative diseases .

Study 1: Antibacterial Screening

A series of synthesized compounds were evaluated for their antibacterial properties. The results showed that several derivatives exhibited significant activity against S. typhi, with IC50 values ranging from 0.63 µM to 6.28 µM, outperforming traditional antibiotics .

| Compound ID | Bacterial Strain | IC50 (µM) |

|---|---|---|

| 7m | S. typhi | 0.63 |

| 7n | B. subtilis | 2.14 |

| 7o | E. coli | 1.13 |

Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, compounds similar to N-(4-(N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)sulfamoyl)phenyl)acetamide were tested against urease and AChE:

| Enzyme | Compound ID | IC50 (µM) |

|---|---|---|

| Urease | 7p | 2.39 |

| Acetylcholinesterase | 7v | 1.21 |

These findings suggest that the compound could serve as a lead for developing new therapeutic agents targeting bacterial infections and neurodegenerative diseases.

Q & A

Q. What are the standard synthetic routes for N-(4-(N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)sulfamoyl)phenyl)acetamide, and how can reaction conditions be optimized for higher yield?

The synthesis typically involves multi-step reactions, including coupling of fluorophenyl-pyrrolidinone precursors with sulfamoylphenyl intermediates. Key steps include cyclization under reflux conditions and sulfonamide bond formation. Optimization strategies involve:

- Catalysts : Palladium on carbon (Pd/C) for cross-coupling reactions .

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance solubility and reactivity .

- Temperature control : Maintaining 60–80°C during cyclization to minimize side products .

- Analytical validation : Thin-layer chromatography (TLC) monitors reaction progress, while NMR and mass spectrometry (MS) confirm purity .

Q. How is the structural integrity and purity of this compound validated in synthetic chemistry research?

Structural validation employs:

Q. What are the primary biological targets hypothesized for this compound, and how are they identified?

Potential targets include enzymes (e.g., kinases) and receptors (e.g., G-protein-coupled receptors). Identification methods:

- In silico docking : Computational models predict binding affinities to active sites .

- Enzyme inhibition assays : Measure IC values against purified targets .

- Transcriptomic profiling : RNA sequencing identifies pathways affected in treated cell lines .

Q. Which spectroscopic techniques are critical for characterizing this compound’s stability under varying pH conditions?

Stability studies use:

Q. How do researchers design experiments to assess the compound’s solubility and bioavailability in preclinical models?

Methodologies include:

- LogP determination : Shake-flask method quantifies partition coefficients .

- Caco-2 cell assays : Predict intestinal absorption .

- Pharmacokinetic studies : Measure plasma half-life (t) and AUC in rodent models .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across different studies?

Discrepancies (e.g., varying IC values) are addressed through:

- Standardized assay protocols : Uniform cell lines (e.g., HEK293) and buffer conditions .

- Structural analogs comparison : Identify substituent effects on activity (e.g., fluorophenyl vs. methoxyphenyl) .

- X-ray crystallography : Resolve binding modes to confirm target engagement .

Q. What strategies are employed to optimize pharmacokinetic properties for therapeutic applications?

Optimization approaches include:

Q. How is computational chemistry utilized to predict off-target interactions and toxicity?

In silico tools include:

- Molecular dynamics simulations : Assess binding stability to non-target proteins .

- Toxicity prediction software : e.g., ProTox-II, evaluates hepatotoxicity and mutagenicity .

- Pan-assay interference compound (PAINS) filters : Eliminate promiscuous binders early in screening .

Q. What experimental designs are used to validate the compound’s mechanism of action in complex disease models?

Mechanistic studies involve:

- CRISPR/Cas9 knockout models : Confirm target dependency in disease-relevant pathways .

- Phosphoproteomics : Identify downstream signaling alterations .

- In vivo efficacy models : E.g., xenograft tumors in mice, paired with biomarker analysis (e.g., p-ERK levels) .

Q. How can researchers leverage contradictory data on the compound’s enzyme inhibition selectivity to refine its therapeutic potential?

Contradictions are resolved by:

- Kinome-wide profiling : Compare inhibition across 400+ kinases to identify selectivity cliffs .

- Alchemical free-energy calculations : Predict binding energy differences between homologous targets .

- Structure-activity relationship (SAR) studies : Modify pyrrolidinone or sulfamoyl groups to enhance specificity .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.